![molecular formula C22H19NO6 B2715050 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one CAS No. 2034475-20-0](/img/structure/B2715050.png)
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
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Overview
Description
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine units: This step often involves a palladium-catalyzed C-N cross-coupling reaction.
Formation of the chromen-2-one core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions that are electronically activated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Preliminary studies suggest potential anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 1- [5- (1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a valuable compound for research and development.
Biological Activity
The compound 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities , particularly in the fields of anticancer and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23NO4 with a molecular weight of approximately 353.41 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chromenone scaffold, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For example, a study synthesized various benzodioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Notably, compounds similar to our target compound showed promising results:
- Compound 2a exhibited potent anticancer activity against the Hep3B liver cancer cell line with an IC50 value significantly lower than that of standard drugs like doxorubicin.
- The mechanism of action involved cell cycle arrest in the G2-M phase, indicating its potential as an effective anticancer agent.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2a | Hep3B | 1625.8 | G2-M phase arrest |
Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
Antioxidant Activity
In addition to its anticancer potential, the compound also exhibits antioxidant properties. The antioxidant activity was assessed using the DPPH radical scavenging assay, where the synthesized compounds were compared to Trolox, a standard antioxidant:
- Compounds derived from benzodioxole showed varying degrees of antioxidant activity, with some exhibiting IC50 values comparable to Trolox.
Compound | IC50 (µM) | Comparison with Trolox |
---|---|---|
2a | 39.85 | Lower than Trolox (7.72 µM) |
2b | 79.95 | Lower than Trolox (7.72 µM) |
Study on Benzodioxole Derivatives
A pivotal study published in Heterocyclic Communications focused on synthesizing and evaluating benzodioxole derivatives for their anticancer and antioxidant activities. The authors reported that compounds containing amide groups showed enhanced cytotoxicity against Hep3B cells compared to other derivatives:
- Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 2a led to a significant decrease in the fraction of cells in the G1 phase and an increase in G2-M phase arrest.
- Alpha-Fetoprotein (AFP) Levels : The study also measured AFP levels as a biomarker for liver cancer progression, noting that treatment with compound 2a significantly reduced AFP secretion.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:
- In vivo models to assess efficacy and safety.
- Mechanistic studies to elucidate pathways affected by the compound.
- Structure-activity relationship (SAR) studies to optimize potency.
Properties
IUPAC Name |
4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c24-21(12-26-19-10-22(25)29-17-4-2-1-3-16(17)19)23-8-7-15(11-23)14-5-6-18-20(9-14)28-13-27-18/h1-6,9-10,15H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSLKWZJGFLNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC(=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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